[4,4'-Bipyridine]-2,2'-dicarboxylic acid
Overview
Description
[4,4’-Bipyridine]-2,2’-dicarboxylic acid: is an organic compound with the molecular formula C12H8N2O4. It is a derivative of bipyridine, featuring carboxylic acid groups at the 2,2’ positions. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of [4,4’-Bipyridine]-2,2’-dicarboxylic acid are metal ions, particularly transition metals . The compound acts as a ligand, binding to these metal ions to form metal-organic frameworks (MOFs) . The nitrogen atoms in the bipyridine structure facilitate the accommodation of larger carboxylic acids .
Mode of Action
[4,4’-Bipyridine]-2,2’-dicarboxylic acid interacts with its targets through coordination chemistry . The compound forms a complex with metal ions, creating a 3D framework . This interaction results in changes to the physical and chemical properties of the metal ions, including their magnetic properties .
Biochemical Pathways
The compound’s ability to form mofs suggests it may influence pathways involving metal ions . The downstream effects could include changes in magnetic properties and potential applications in information technology .
Pharmacokinetics
Its solubility in organic solvents suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of [4,4’-Bipyridine]-2,2’-dicarboxylic acid’s action are largely dependent on the specific metal ions it interacts with. For instance, when it forms a MOF with nickel ions, the resulting complex exhibits ferromagnetic exchange .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4,4’-Bipyridine]-2,2’-dicarboxylic acid. For example, the compound’s ability to form different solid-state forms, such as anhydrates and solvates, can be influenced by temperature and humidity . The critical relative humidity for the anhydrate to hydrate interconversion of the compound is 35% at room temperature .
Biochemical Analysis
Biochemical Properties
[4,4’-Bipyridine]-2,2’-dicarboxylic acid plays a crucial role in biochemical reactions, particularly in coordination chemistry and as a ligand in metal complexes. It interacts with enzymes, proteins, and other biomolecules through its carboxylic acid groups and nitrogen atoms. These interactions often involve hydrogen bonding and coordination bonds, which can influence the activity and stability of the biomolecules. For instance, the compound can form complexes with metal ions, which can then interact with enzymes and proteins, potentially altering their function and activity .
Cellular Effects
The effects of [4,4’-Bipyridine]-2,2’-dicarboxylic acid on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to interact with cellular receptors and enzymes, leading to changes in intracellular signaling cascades. These interactions can result in altered gene expression patterns and metabolic fluxes, impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, [4,4’-Bipyridine]-2,2’-dicarboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4,4’-Bipyridine]-2,2’-dicarboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of [4,4’-Bipyridine]-2,2’-dicarboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain concentration .
Metabolic Pathways
[4,4’-Bipyridine]-2,2’-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes. The compound can influence the levels of metabolites by modulating enzyme activities and altering metabolic pathways. For example, it can affect the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation, leading to changes in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of [4,4’-Bipyridine]-2,2’-dicarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes through active or passive transport mechanisms, and its distribution within tissues can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of [4,4’-Bipyridine]-2,2’-dicarboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Homocoupling of Pyridine Derivatives: One common method involves the homocoupling of 4-bromo-2,6-dimethylpyridine using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder.
Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Negishi, and Stille coupling are employed to synthesize bipyridine derivatives.
Industrial Production Methods: Industrial production often involves large-scale coupling reactions under controlled conditions to ensure high yield and purity. The use of metal catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted bipyridine derivatives.
Scientific Research Applications
Chemistry:
Coordination Chemistry: Used as a ligand to form complexes with transition metals, enhancing catalytic activities.
Photocatalysis: Employed in the synthesis of coordination polymers for CO2 cycloaddition reactions.
Biology and Medicine:
Dye-Sensitized Solar Cells: Acts as a ligand in the synthesis of dyes for solar cells, improving their efficiency.
Pharmaceuticals: Utilized in the development of drugs and therapeutic agents due to its ability to form stable complexes with metals.
Industry:
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the carboxylic acid groups, making it less versatile in forming coordination complexes.
4,4’-Bipyridine: Similar structure but without the carboxylic acid groups, limiting its applications in catalysis and coordination chemistry.
Uniqueness: The presence of carboxylic acid groups at the 2,2’ positions in [4,4’-Bipyridine]-2,2’-dicarboxylic acid enhances its ability to form stable complexes with metals, making it more effective in catalytic and coordination applications compared to its analogs .
Properties
IUPAC Name |
4-(2-carboxypyridin-4-yl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-5-7(1-3-13-9)8-2-4-14-10(6-8)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVUFVVPMVIQEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=NC=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does the acidic environment play in the spontaneous resolution of [4,4'-Bipyridine]-2,2'-dicarboxylic acid?
A1: The high concentration of hydrochloric acid leads to the formation of the dihydrochloride salt of BNA. The presence of the chloride ions, along with the protonated carboxylic acid groups, facilitates a specific hydrogen bonding network (COOH⋯Cl⋯HN) that favors the assembly of homochiral BNA molecules. [] This suggests that the increased ionic interactions and specific hydrogen bonding patterns in the dihydrochloride salt are crucial for the observed spontaneous resolution.
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